4-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Overview
Description
4-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with additional functional groups, including an ethanesulfonyl group and a benzothiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Benzothiazole to the Phenyl Ring: This step involves the coupling of the benzothiazole derivative with a phenyl ring, often through a Suzuki or Heck coupling reaction.
Introduction of the Ethanethanesulfonyl Group: The ethanesulfonyl group can be introduced via sulfonylation reactions using ethanesulfonyl chloride in the presence of a base.
Formation of the Benzamide Core: The final step involves the formation of the benzamide core by reacting the intermediate with benzoyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of small molecules with biological macromolecules like proteins and DNA.
Mechanism of Action
The mechanism of action of 4-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with aromatic amino acids in the active site of enzymes, while the ethanesulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dithiobisbenzothiazole: Another benzothiazole derivative used as a vulcanization accelerator in rubber production.
4-(6-Methyl-1,3-benzothiazol-2-yl)aniline: A precursor in the synthesis of various benzothiazole derivatives.
Uniqueness
4-(ethanesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is unique due to the presence of both ethanesulfonyl and benzothiazolyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-ethylsulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-3-30(27,28)19-11-7-16(8-12-19)22(26)24-18-9-5-17(6-10-18)23-25-20-13-4-15(2)14-21(20)29-23/h4-14H,3H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBZYUVEATUACE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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